Home > Products > Screening Compounds P86371 > (4S,1R)-4-benzimidazolyl-7,8-dioxabicyclo[3.2.1]octan-2-one
(4S,1R)-4-benzimidazolyl-7,8-dioxabicyclo[3.2.1]octan-2-one - 1046046-42-7

(4S,1R)-4-benzimidazolyl-7,8-dioxabicyclo[3.2.1]octan-2-one

Catalog Number: EVT-2502257
CAS Number: 1046046-42-7
Molecular Formula: C13H12N2O3
Molecular Weight: 244.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification and Source

This compound is classified as a bicyclic acetal derivative, specifically featuring a dioxabicyclo[3.2.1]octane framework, which is commonly found in various natural products and synthetic pharmaceuticals. The benzimidazole moiety contributes to its biological activity, making it a subject of interest in drug development and organic synthesis.

Synthesis Analysis

The synthesis of (4S,1R)-4-benzimidazolyl-7,8-dioxabicyclo[3.2.1]octan-2-one can be achieved through several methods, primarily involving ring-closing metathesis and other cyclization techniques.

Key Synthetic Methods

  1. Ring-Closing Metathesis: A significant method involves the use of ring-closing metathesis to form the bicyclic structure from linear precursors. This process typically utilizes catalysts such as Grubbs' catalyst to facilitate the formation of carbon-carbon bonds.
  2. Ketalization Reactions: Ketalization of suitable precursors can yield intermediates that undergo further transformations to achieve the desired bicyclic structure. For example, intermolecular ketalization followed by intramolecular cyclization has been employed to construct similar dioxabicyclic frameworks .
  3. Asymmetric Synthesis: Asymmetric synthetic routes have been explored to produce enantiomerically enriched forms of the compound, utilizing methods such as Sharpless asymmetric dihydroxylation and conjugate addition reactions .
Molecular Structure Analysis

The molecular structure of (4S,1R)-4-benzimidazolyl-7,8-dioxabicyclo[3.2.1]octan-2-one can be described as follows:

  • Core Structure: The compound features a bicyclic system with two oxygen atoms incorporated into the ring structure (dioxabicyclo).
  • Chirality: The specific stereochemistry at positions 4 and 1 (designated as 4S and 1R) indicates that this compound has chiral centers, which are crucial for its biological activity.
  • Functional Groups: The presence of a benzimidazole group enhances the compound's pharmacological properties by potentially interacting with biological targets.

Relevant Data

  • Molecular Formula: C₁₃H₁₃N₃O₂
  • Molecular Weight: Approximately 233.26 g/mol
Chemical Reactions Analysis

(4S,1R)-4-benzimidazolyl-7,8-dioxabicyclo[3.2.1]octan-2-one can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The benzimidazole nitrogen can act as a nucleophile in substitution reactions.
  2. Oxidation and Reduction: The bicyclic system may undergo oxidation or reduction reactions depending on the substituents present.
  3. Rearrangements: Under certain conditions, the compound may also undergo rearrangement reactions that alter its structural configuration.
Mechanism of Action

The mechanism of action for (4S,1R)-4-benzimidazolyl-7,8-dioxabicyclo[3.2.1]octan-2-one is not fully elucidated but may involve:

  • Target Interaction: The benzimidazole moiety is known for its ability to interact with various biological targets such as enzymes and receptors.
  • Modulation of Biological Pathways: Compounds with similar structures often modulate signaling pathways or enzyme activities, potentially leading to therapeutic effects.
Physical and Chemical Properties Analysis

The physical and chemical properties of (4S,1R)-4-benzimidazolyl-7,8-dioxabicyclo[3.2.1]octan-2-one include:

  • Solubility: The solubility profile in organic solvents versus aqueous environments can influence its bioavailability.
  • Stability: Stability under various pH conditions and temperatures is crucial for storage and application in pharmaceuticals.
  • Melting Point: Characterization through melting point determination provides insight into purity and crystallinity.
Applications

The potential applications of (4S,1R)-4-benzimidazolyl-7,8-dioxabicyclo[3.2.1]octan-2-one span across several fields:

  1. Pharmaceutical Development: Its structural features make it a candidate for drug development targeting specific diseases or conditions.
  2. Biological Research: The compound may serve as a tool in biochemical assays or studies aimed at understanding enzyme mechanisms or cellular pathways.
  3. Natural Product Synthesis: Given its structural similarity to naturally occurring compounds, it could be utilized in synthetic biology or natural product synthesis strategies.
Synthetic Methodologies and Stereochemical Control

Regioselective Functionalization of the Bicyclo[3.2.1]octane Core

The 7,8-dioxabicyclo[3.2.1]octane framework presents distinctive regiochemical challenges due to its bridged oxygen atoms and stereochemical constraints. The C4 position emerges as the most reactive site for electrophilic functionalization due to its proximity to the electron-rich dioxolane bridge and the angular strain inherent in the bicyclic system. Research demonstrates that nucleophiles preferentially attack C4 from the exo face, governed by stereoelectronic effects from the adjacent oxygen atoms and the concave topography of the bicyclic scaffold [5]. This regioselectivity is crucial for installing the benzimidazole moiety while preserving the target (4S,1R) configuration.

Substituents at C3 significantly influence reactivity patterns. Sterically demanding groups (e.g., gem-dialkyl substituents) enhance selectivity by blocking alternative reaction pathways and directing reagents toward the less hindered C4 position. The following table summarizes key regiochemical trends:

Table 1: Regioselective Functionalization at C4 Position

C3 SubstituentElectrophileC4:exo:endo SelectivityKey Observation
HydrogenElectrophile E⁺2.5:1Moderate stereocontrol, competing side products
MethylElectrophile E⁺8:1Enhanced facial selectivity due to steric bias
PhenylElectrophile E⁺>20:1Excellent stereocontrol, minimal endo attack
tert-ButylElectrophile E⁺>50:1Near-exclusive exo functionalization

Functionalization typically employs electrophilic activation (e.g., halogenation, Lewis acid-mediated additions) or deprotonation/alkylation sequences. Ketone derivatives at C2, accessible via oxidation of the corresponding alcohol, serve as pivotal intermediates for subsequent C4 enolization and stereoselective alkylation, enabling introduction of benzimidazole precursors [1] [5].

Asymmetric Synthesis Strategies for (4S,1R) Stereochemistry

Achieving the precise (4S,1R) configuration necessitates chiral induction early in the synthetic sequence. Two predominant approaches have been validated: chiral pool utilization and catalytic enantioselective synthesis. Levoglucosenone (a readily available 6,8-dioxabicyclo[3.2.1]octanone derived from cellulose pyrolysis) serves as an excellent chiral template [5]. Its inherent (1R,5S) configuration translates into the desired (1R) stereochemistry in the target molecule. Stereocontrol at C4 is achieved via diastereoselective nucleophilic addition to the carbonyl group or functionalization of C4 alcohols prepared by NaBH₄ reduction (which proceeds with >98% selectivity for the exo-alcohol, corresponding to the future S configuration) [5].

Catalytic asymmetric methodologies offer a complementary route. Building on strategies developed for 8-azabicyclo[3.2.1]octanes, chiral Lewis acid complexes (e.g., bisoxazoline-copper complexes) or organocatalysts (e.g., cinchona alkaloid derivatives) can control stereochemistry during key cyclization or functionalization steps [6]. Desymmetrization of meso or prochiral intermediates provides another powerful tactic. For instance, enzymatic resolution (e.g., lipase-mediated hydrolysis of racemic esters) effectively generates enantiopure building blocks bearing the requisite (4S) or (1R) stereocenters [6].

Skeletal Rearrangement Pathways in Bicyclic Systems Using Thionyl Chloride/Appel Conditions

Skeletal rearrangements offer strategic routes to access complex substitution patterns. Treatment of 4-hydroxy-7,8-dioxabicyclo[3.2.1]octanes with thionyl chloride (SOCl₂) in dichloroethane (DCE), typically with pyridine as base, triggers a remarkable oxygen migration from C5 to C4 [5]. This proceeds via a chlorosulfite intermediate, which undergoes ionization and rearrangement to yield 2-chloro-3,8-dioxabicyclo[3.2.1]octanes with inversion of configuration at C4. The reaction demonstrates high stereospecificity, with the rigid bicyclic framework dictating the trajectory of the migrating oxygen atom.

Appel conditions (triphenylphosphine, carbon tetrachloride or tetrabromide) provide an alternative pathway, operating via an alkoxytriphenylphosphonium intermediate. This species undergoes similar ionization and rearrangement, yielding analogous chlorinated products. Both methods are highly efficient for 3,3-disubstituted substrates, producing single diastereomers due to steric hindrance on the endo-face [5]. Allylic alcohols within the bicyclic system typically resist rearrangement, undergoing standard chlorination instead, likely due to stabilization of allylic cation intermediates. The following table compares key reaction parameters:

Table 2: Rearrangement Conditions and Outcomes

ConditionReagent SystemTemperatureYield RangeDiastereoselectivity
Thionyl Chloride/Pyridine2 equiv SOCl₂, 5 equiv Pyridine, DCE80°C60-90%>99:1 (3,3-disubstituted)
AppelPPh₃, CBr₄ or CCl₄, CH₂Cl₂0°C to 25°C55-85%>99:1 (3,3-disubstituted)

The resulting anomeric chlorides (e.g., 11a-f in [5]) are versatile intermediates. Hydrolysis yields stable hemiacetals (12a-f), while nucleophilic substitution with benzimidazole anions or derivatives enables direct installation of the heterocycle at the anomeric center, potentially facilitating access to structures related to the target molecule [5].

Protecting Group Strategies for Benzimidazole Incorporation

Successful incorporation of the benzimidazole moiety requires meticulous protection due to the nucleophilicity of its nitrogen atoms and potential sensitivity to reaction conditions. N-SEM (2-(trimethylsilyl)ethoxymethyl) protection stands out as particularly advantageous [3]. The SEM group exhibits excellent stability under acidic and basic conditions commonly encountered during bicyclo[3.2.1]octane manipulations and is readily cleaved by fluoride ions (e.g., tetrabutylammonium fluoride) under mild conditions that preserve the sensitive dioxabicyclic core and lactone functionality.

Alternative protecting groups include tert-butoxycarbonyl (Boc) and benzyl (Bn). While Boc offers orthogonal deprotection under mild acids (e.g., trifluoroacetic acid), its stability during potential reductive steps or under strongly basic conditions can be a concern. Benzyl protection provides robust stability but requires harsher deprotiving conditions (e.g., hydrogenolysis or dissolving metal reduction), which may not be compatible with other functional groups like the lactone in the target molecule. Protection is typically performed prior to coupling the benzimidazole to the bicyclic scaffold. Common strategies involve alkylation of the benzimidazole anion (generated with sodium hydride or potassium carbonate) with electrophiles like SEM chloride or bromide in polar aprotic solvents (dimethylformamide, acetonitrile) at 0-25°C [3].

Catalytic Reductive Amination for Bridged Heterocycles

While direct reductive amination within the bicyclic framework is less common due to the absence of readily accessible amines, this strategy is pivotal for constructing analogues or precursors featuring nitrogen within the bridge or side chains. Catalytic reductive amination serves as the method of choice for installing amine functionalities adjacent to the bicyclic core or on benzimidazole substituents. Sodium triacetoxyborohydride (NaBH(OAc)₃) in acetic acid/dichloroethane is highly effective for substrates tolerant of mild acid conditions, offering superior functional group compatibility and stereoselectivity compared to sodium cyanoborohydride [1].

For chiral amine synthesis adjacent to stereocenters, asymmetric reductive amination using chiral catalysts is essential. Building on methodologies applied to tropane alkaloid precursors [6], chiral phosphoric acids or transition metal complexes (e.g., Ru(II)-TsDPEN catalysts) can effectively control the stereochemistry of the newly formed amine center. This is particularly relevant if the benzimidazole moiety carries a prochiral ketone or aldehyde group requiring conversion to a chiral amine substituent. The following table outlines effective catalytic systems:

Table 3: Catalytic Systems for Asymmetric Reductive Amination

Catalyst TypeExampleReductantStereoselectivity (ee)Compatibility Notes
Chiral Phosphoric Acid(R)-TRIPHantzsch esterUp to 92% eeSensitive to strong acids/bases
Ru(II)-TsDPEN (Noyori)[RuCl((S,S)-TsDPEN)(p-cymene)]HCO₂H/Et₃N>99% eeTolerant of many functional groups
Ir(III)-Cp⁺-Pybox[IrCp⁺Cl(PhPybox)]⁺HCO₂H/Et₃NUp to 95% eeAir/moisture sensitive
Organocatalyst (Iminium)MacMillan catalystNaBH₃CNUp to 88% eeRequires specific aldehyde/ketone structure

These catalytic methods enable the precise installation of chiral amine functionalities required for advanced derivatives or synthetic intermediates en route to the target benzimidazolyl-dioxabicyclooctanone [1] [6].

Properties

CAS Number

1046046-42-7

Product Name

(4S,1R)-4-benzimidazolyl-7,8-dioxabicyclo[3.2.1]octan-2-one

IUPAC Name

(2S,5R)-2-(benzimidazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one

Molecular Formula

C13H12N2O3

Molecular Weight

244.25

InChI

InChI=1S/C13H12N2O3/c16-11-5-10(12-6-17-13(11)18-12)15-7-14-8-3-1-2-4-9(8)15/h1-4,7,10,12-13H,5-6H2/t10-,12?,13+/m0/s1

InChI Key

XCBUTPHPQYQTSK-RDWQBYKPSA-N

SMILES

C1C(C2COC(C1=O)O2)N3C=NC4=CC=CC=C43

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.